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2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide Documentation Hub

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  • Product: 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
  • CAS: 35204-12-7

Core Science & Biosynthesis

Foundational

Pharmacophore Identification and Validation in 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide: A Hit-to-Lead Technical Guide

Topic: Identifying Pharmacophores in 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide Role: Senior Application Scientist Format: Technical Whitepaper Executive Summary In the context of modern drug discovery, the molecule 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Pharmacophores in 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

In the context of modern drug discovery, the molecule 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide represents a classic "privileged scaffold." It combines a solubilizing, hydrogen-bond-accepting morpholine ring with a lipophilic, electron-deficient 2-nitroaniline moiety, linked by a flexible acetamide spacer. This architecture is frequently observed in inhibitors of Carbonic Anhydrase (CA) , Kinases , and Ion Channels .

This guide details the technical workflow for identifying, mapping, and validating the pharmacophoric features of this molecule. We move beyond simple structural description to explore the causality of binding—specifically, how the ortho-nitro group influences conformational locking and how the morpholine nitrogen modulates basicity and solubility.

Chemical Architecture & Pharmacophoric Mapping

To identify the pharmacophore, we must first deconstruct the molecule into its functional interaction points. The biological activity of this scaffold is often driven by the spatial arrangement of four key features.

Structural Decomposition

The molecule can be segmented into three distinct domains, each contributing specific interaction capabilities:

DomainChemical MoietyPharmacophoric FeatureInteraction Type
A Morpholine Ring Hydrophobic / H-Bond AcceptorThe ether oxygen serves as a Hydrogen Bond Acceptor (HBA). The ring provides bulk for hydrophobic pocket filling.
B Acetamide Linker H-Bond Donor / AcceptorThe amide -NH- is a Hydrogen Bond Donor (HBD). The carbonyl -C=O is a HBA. This linker determines the vector and distance between domains A and C.
C 2-Nitrophenyl Hydrophobic / ElectrostaticThe phenyl ring is a Hydrophobic (HYD) / Aromatic (Ar) feature. The -NO₂ group is a strong HBA and electron-withdrawing group (EWG).
The Ortho-Effect and Conformational Locking

A critical, often overlooked aspect of this specific isomer (2-nitro vs. 3- or 4-nitro) is the intramolecular hydrogen bond .

  • Mechanism: The amide nitrogen (-NH-) acts as a donor to the ortho-nitro oxygen.

  • Consequence: This forms a pseudo-six-membered ring, effectively "locking" the phenyl ring and the acetamide linker into a planar or near-planar conformation.

  • Pharmacophoric Impact: This reduces the entropic penalty of binding. Unlike the para-nitro isomer, which rotates freely, the ortho-nitro analog presents a pre-organized pharmacophore to the receptor.

Computational Identification Workflow

Protocol: Conformational Sampling & Pharmacophore Generation

Do not rely on a single energy-minimized structure. The vacuum minimum is rarely the bioactive conformation.

  • Ligand Preparation:

    • Protonation State: At physiological pH (7.4), the morpholine nitrogen is tertiary. Calculate pKa (typically ~8.3 for free morpholine, but reduced here due to the electron-withdrawing carbonyl). Ensure the tertiary amine is protonated if the local environment suggests it, though in this acetamide linkage, it remains neutral.

    • Correction: In this specific structure, the morpholine N is attached to an acetyl group (

      
      ). The electron-withdrawing effect of the carbonyl lowers the pKa of the morpholine nitrogen significantly, rendering it likely neutral  at pH 7.4.
      
  • Conformational Search (Stochastic):

    • Method: Monte Carlo or Low-Mode Molecular Dynamics (MD).

    • Constraint: Apply a distance constraint between Amide-H and Nitro-O (1.8 - 2.2 Å) to test the stability of the intramolecular lock.

    • Output: Cluster distinct conformers based on RMSD (Root Mean Square Deviation).

  • Molecular Interaction Fields (MIFs):

    • Generate MIFs using probes (e.g., water, hydrophobic, H-bond donor) to visualize "hotspots" around the molecule.

    • Tool: GRID, MOE, or Schrödinger SiteMap.

Visualization of the Pharmacophore Logic

PharmacophoreWorkflow cluster_0 Phase 1: Computational Modeling cluster_1 Phase 2: Pharmacophore Definition Input Input Structure: 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide ConfSearch Conformational Sampling (Monte Carlo / MD) Input->ConfSearch IntraLock Identify Intramolecular H-Bond (Amide NH -> Nitro O) ConfSearch->IntraLock Filter for Low Energy MIFs Generate Molecular Interaction Fields (MIFs) IntraLock->MIFs FeatureMap Map Features: 1. HBA (Morpholine O) 2. HBD (Amide NH) 3. HYD (Phenyl) 4. HBA (Nitro) MIFs->FeatureMap Exclusion Define Excluded Volumes (Steric Clashes) FeatureMap->Exclusion

Caption: Logical flow for deriving the pharmacophore model, highlighting the critical step of identifying the intramolecular "lock" conformation.

Experimental Validation Framework

A computational model is only a hypothesis. Validation requires demonstrating that modifying these specific features destroys biological activity (SAR).

Synthesis & SAR Strategy

To validate the pharmacophore, synthesize "pharmacophore knockout" analogs.

Analog ModificationTargeted FeatureExpected Outcome (If Feature is Critical)
Replace Morpholine with Piperidine Ether Oxygen (HBA) Loss of activity if the H-bond to the ether oxygen is essential.
N-Methylation of Amide Amide NH (HBD) Complete loss of activity. Also disrupts the intramolecular H-bond to the nitro group.
Replace 2-NO₂ with 2-H Nitro Group (HBA/Lock) Loss of potency due to loss of H-bond acceptance AND loss of conformational pre-organization.
Replace 2-NO₂ with 4-NO₂ Conformation Activity change indicates the importance of the ortho-positioning (shape selectivity).
Biophysical Assay Protocol (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for validating fragment binding kinetics.

  • Immobilization: Immobilize the target protein (e.g., Carbonic Anhydrase II) on a CM5 sensor chip via amine coupling.

  • Injection: Inject the lead compound (2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide) at 5 concentrations (e.g., 10 µM to 200 µM).

  • Reference: Use a flow cell with no protein or an inert protein (BSA) to subtract non-specific binding.

  • Analysis: Fit the sensorgrams to a 1:1 binding model.

    • Success Criteria: Fast on/off rates (typical for fragments) with a

      
       in the low micromolar range. Square-wave sensorgrams are expected.
      

Logical Pathway of Interaction

The following diagram illustrates how the identified pharmacophore features translate into biological consequences, such as enzyme inhibition or receptor modulation.

InteractionPathway Mol Ligand: 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide Feat1 Morpholine Ether O Mol->Feat1 Feat2 Amide Linker Mol->Feat2 Feat3 2-Nitro Group Mol->Feat3 Effect1 Solubility & H-Bond Acceptance Feat1->Effect1 Effect2 Spacer & Directionality Feat2->Effect2 Effect3 Conformational Lock (Planarity) Feat3->Effect3 Intramolecular H-Bond Target Target Binding Pocket (e.g., Carbonic Anhydrase) Effect1->Target H-Bond Effect2->Target Alignment Effect3->Target Entropy Reduction

Caption: Mechanistic pathway linking structural moieties to their physicochemical and binding effects.

References

  • Ghorbani-Vaghei, R., et al. "Pharmacological profile of morpholine and its derivatives." ResearchGate. Available at: [Link]

  • Supuran, C. T. "Carbonic anhydrase inhibitors: Morpholine-substituted acetamide derivatives."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual validation of morpholine acetamides as CA inhibitors).

  • Nagaraj, A., et al. "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents."[2] International Journal of Research in Engineering and Science (IJRES).[2] Available at: [Link]

  • MDPI. "Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides." Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Optimizing the N-Alkylation of 2-Nitroaniline with Chloroacetyl Morpholine

Abstract This document provides a comprehensive technical guide for the N-alkylation of 2-nitroaniline with 4-(2-chloroacetyl)morpholine to synthesize N-(2-nitrophenyl)-2-morpholinoacetamide. This reaction is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 2-nitroaniline with 4-(2-chloroacetyl)morpholine to synthesize N-(2-nitrophenyl)-2-morpholinoacetamide. This reaction is a cornerstone for creating intermediates used in the development of various biologically active molecules. We delve into the mechanistic principles, provide a robust and optimized step-by-step protocol, and offer in-depth insights into experimental choices, process controls, and troubleshooting. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and high purity of the final product.

Mechanistic Rationale & Strategic Considerations

The N-alkylation of 2-nitroaniline proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding the factors that govern this pathway is critical for optimizing the reaction conditions and minimizing side-product formation.

The SN2 Pathway: Nucleophilicity vs. Basicity

The core of this reaction is the nucleophilic attack of the deprotonated 2-nitroaniline (the nucleophile) on the electrophilic carbon of the chloroacetyl morpholine (the alkylating agent).

  • Nucleophile (2-Nitroaniline): The amino group of 2-nitroaniline is the nucleophile. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the ortho-nitro group.[3] This reduced reactivity necessitates more forcing conditions (e.g., elevated temperatures and a strong base) compared to the alkylation of a more electron-rich aniline.[3]

  • Electrophile (Chloroacetyl Morpholine): The carbon atom bonded to the chlorine is the electrophilic center. The adjacent carbonyl group further activates this position for nucleophilic attack.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the SN2 reaction.

The Critical Role of the Base

A base is required to deprotonate the 2-nitroaniline, forming the more potent anilide nucleophile. The choice of base is paramount.

  • Base Strength: Due to the low basicity of 2-nitroaniline (pKa of the conjugate acid is ~ -0.3), a relatively strong base is necessary for efficient deprotonation.[3] Weak bases may result in slow or incomplete reactions. Potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and handling safety.[1][4] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used but may increase the risk of side reactions.[3]

  • Heterogeneity vs. Homogeneity: K₂CO₃ is sparingly soluble in many organic solvents, leading to a heterogeneous reaction mixture. Vigorous stirring is essential to ensure efficient mass transfer.

Solvent Selection: A Balancing Act

The solvent plays a crucial role in dissolving reactants and influencing reaction kinetics.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[3][5] These solvents can solvate the cation of the base but do not form strong hydrogen bonds with the anilide nucleophile, preserving its reactivity.[3] DMF is an excellent choice for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Anhydrous Conditions: It is critical to use anhydrous solvents. The presence of water can protonate the anilide, quenching its nucleophilicity, and can also lead to hydrolysis of the chloroacetyl morpholine.

Catalysis: Enhancing Reaction Rates

To accelerate the reaction, especially given the chlorine leaving group, the addition of a catalytic amount of an iodide salt is highly beneficial.

  • Finkelstein Reaction: The in-situ generation of an iodo-intermediate via the Finkelstein reaction can significantly increase the rate of alkylation.[6] Adding a catalyst like potassium iodide (KI) allows for the transient formation of iodoacetyl morpholine. The iodide is a much better leaving group than chloride, accelerating the subsequent SN2 attack by the anilide.[6]

Optimized Protocol for N-(2-nitrophenyl)-2-morpholinoacetamide Synthesis

This protocol is optimized for a high-yield, high-purity synthesis on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Eq.Notes
2-NitroanilineC₆H₆N₂O₂138.121.0 eqStarting material
4-(2-Chloroacetyl)morpholineC₆H₁₀ClNO₂163.601.05 eqAlkylating agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eqAnhydrous, finely powdered
Potassium Iodide (KI)KI166.000.1 eqCatalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~0.5 MAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction
BrineNaCl(aq)--Saturated solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Drying agent
Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Charge flask with 2-nitroaniline, K₂CO₃, KI prep2 Add anhydrous DMF prep1->prep2 under N₂ react1 Add chloroacetyl morpholine solution prep2->react1 react2 Heat to 80-90 °C react1->react2 react3 Monitor by TLC (4-12 h) react2->react3 workup1 Cool to RT and quench with water react3->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO₄ & Concentrate workup3->workup4 purify1 Purify crude solid via Recrystallization or Flash Chromatography workup4->purify1 purify2 Characterize Product (NMR, MS, mp) purify1->purify2

Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

    • Seal the flask with a septum and establish an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-nitroaniline.

    • Scientist's Note: An inert atmosphere prevents potential side reactions involving atmospheric moisture and oxygen at elevated temperatures.

  • Addition of Alkylating Agent:

    • In a separate, dry vial, dissolve 4-(2-chloroacetyl)morpholine (1.05 eq) in a small amount of anhydrous DMF.

    • Add this solution dropwise to the stirring reaction mixture at room temperature over 5-10 minutes.

    • Scientist's Note: A slight excess of the alkylating agent ensures complete consumption of the limiting 2-nitroaniline. Slow addition helps to control any initial exotherm.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 1:1 Hexanes:Ethyl Acetate. The product spot should appear at a lower Rf than the starting 2-nitroaniline.

    • The reaction is typically complete within 4-12 hours, indicated by the consumption of the 2-nitroaniline.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

    • Extract the aqueous layer three times with ethyl acetate.[1][7] The product is expected to be in the organic phase.

    • Combine the organic layers and wash with brine to remove residual DMF and water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, often an orange or yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[8]

    • Alternatively, for higher purity, flash column chromatography on silica gel can be employed, using a gradient elution of hexanes and ethyl acetate.[1][9]

Troubleshooting & Optimization

G cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion (Starting Material Remains) cause1 Insufficient Base Strength or Amount start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Poor Reagent Quality (e.g., wet solvent) start->cause3 sol1 Use 2.0-2.5 eq of K₂CO₃ Ensure it is finely powdered and anhydrous. cause1->sol1 sol2 Increase temperature to 90-100 °C Increase reaction time. cause2->sol2 sol3 Use fresh, anhydrous DMF Verify purity of reactants. cause3->sol3

Caption: Troubleshooting guide for low reaction conversion.

IssuePotential CauseRecommended Solution
Multiple Products on TLC N,N-Dialkylation: The mono-alkylated product reacts again.Use a slight excess of 2-nitroaniline (1.1 - 1.2 eq) relative to the alkylating agent.[3] Add the alkylating agent slowly to maintain its low concentration.
Hydrolysis of Alkylating Agent: Presence of water in the reaction.Ensure all reagents and solvents are strictly anhydrous. Flame-dry glassware and run the reaction under an inert atmosphere.
Reaction Stalls Deactivation of Catalyst: Impurities in the reaction mixture.Ensure high-purity starting materials.
Poor Mass Transfer: Inefficient stirring of the heterogeneous mixture.Use a high-speed overhead stirrer for larger scales or a football-shaped stir bar for round-bottom flasks to ensure the K₂CO₃ is well-suspended.

References

  • Benchchem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • NIH. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation.
  • European Patent Office. (n.d.). Process for preparing nitroaniline derivatives - EP 0635483 A1.
  • Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
  • ResearchGate. (2025, August 6). Potassium Iodide Catalyzed Monoalkylation of Anilines under Microwave Irradiation | Request PDF.
  • Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study.
  • Wikipedia. (n.d.). Amine alkylation.
  • International Journal of Research in Engineering and Science. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents.
  • Benchchem. (n.d.). Preventing over-alkylation in N-Nonylaniline synthesis.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • ResearchGate. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide

Abstract & Introduction The synthesis of -amino-N-arylacetamides is a cornerstone in medicinal chemistry, serving as a privileged scaffold for local anesthetics (lidocaine analogs), anti-arrhythmics, and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of


-amino-N-arylacetamides is a cornerstone in medicinal chemistry, serving as a privileged scaffold for local anesthetics (lidocaine analogs), anti-arrhythmics, and kinase inhibitors.[1] This application note details the optimized microwave-assisted synthesis of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide .

The presence of an ortho-nitro group on the aniline ring introduces significant electron-withdrawing effects and steric hindrance, rendering conventional thermal synthesis sluggish and prone to low yields. By leveraging microwave irradiation (MW) , we utilize dipolar polarization to accelerate the rate-determining steps, improving atom economy and reducing reaction times from hours to minutes.[1]

Key Advantages of this Protocol:
  • Rapid Kinetics: Total reaction time reduced from ~18 hours (thermal) to <30 minutes.[1]

  • Enhanced Yield: Overcomes the nucleophilic deactivation of 2-nitroaniline.

  • Green Chemistry: Uses ethanol as the primary solvent; minimizes waste.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step pathway. The microwave energy is particularly critical in Step 2 (


 substitution), where the polar transition state is stabilized by the electromagnetic field, significantly lowering the activation energy.[1]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination (MW) SM1 2-Nitroaniline INT Intermediate: 2-chloro-N-(2-nitrophenyl)acetamide SM1->INT DCM, TEA 0°C to RT SM2 Chloroacetyl Chloride SM2->INT PROD TARGET: 2-(morpholin-4-yl)-N- (2-nitrophenyl)acetamide INT->PROD MW, 110°C EtOH, KI (cat) R3 Morpholine R3->PROD

Figure 1: Two-step synthetic pathway. The microwave-critical step is highlighted in red.

Materials and Equipment

Reagents
  • Starting Material: 2-Nitroaniline (98%, Sigma-Aldrich)[1]

  • Acylating Agent: Chloroacetyl chloride (98%, Acros)[1]

  • Amine: Morpholine (ReagentPlus®, ≥99%)[1]

  • Solvents: Dichloromethane (DCM, Anhydrous), Ethanol (Abs.), Acetonitrile (ACN).[1]

  • Catalysts/Bases: Triethylamine (TEA), Potassium Iodide (KI), Potassium Carbonate (

    
    ).[1]
    
Instrumentation
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).[1]

    • Power Range: 0–300 W (Dynamic control).[1]

    • Vessel: 10 mL or 30 mL pressurized borosilicate glass vials.

    • Temp Control: IR sensor (external) and Fiber optic (internal - recommended for accuracy).[1]

Experimental Protocols

Step 1: Synthesis of Intermediate (2-chloro-N-(2-nitrophenyl)acetamide)

Note: While this step can be done in a microwave, the high reactivity of acid chlorides makes conventional cooling/stirring safer to prevent runaway exotherms.[1]

  • Setup: Purge a 100 mL Round Bottom Flask (RBF) with

    
    .
    
  • Dissolution: Dissolve 2-nitroaniline (1.38 g, 10 mmol) in DCM (20 mL) . Add Triethylamine (1.5 mL, 11 mmol) .

  • Addition: Cool to 0°C in an ice bath. Add Chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes.

    • Mechanism Note: The base (TEA) is essential to scavenge the HCl byproduct, driving the equilibrium forward despite the weak nucleophilicity of the nitroaniline.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with water (

    
     mL), 1M HCl (
    
    
    
    mL), and Brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol.

    • Expected Result: Yellow needles.[1] Yield ~85%.[1]

    • QC Check: TLC (Hexane:EtOAc 7:3).[1]

Step 2: Microwave-Assisted Amination (The Critical Step)

This step utilizes the Finkelstein-assisted nucleophilic substitution, highly responsive to microwave irradiation.[1]

  • Vessel Loading: In a 10 mL microwave vial, add:

    • Intermediate from Step 1 (0.43 g, 2 mmol)[1]

    • Morpholine (0.26 mL, 3 mmol - 1.5 eq)[1]

    • 
       (0.41 g, 3 mmol)[1]
      
    • Catalyst: Potassium Iodide (KI) (33 mg, 0.2 mmol - 10 mol%)[1]

    • Solvent: Ethanol or Acetonitrile (3 mL)

  • Microwave Parameters:

    • Mode: Standard Control (Fixed Temp).

    • Temperature: 110°C.[1]

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (High speed).[1]

    • Pressure Limit: 250 psi (Safety cutoff).[1]

  • Execution: Cap the vial and irradiate.

    • Observation: The pressure may rise to ~3-5 bar due to solvent vapor pressure.

  • Workup:

    • Cool to 50°C (air jet).

    • Pour mixture into ice-cold water (20 mL). The product should precipitate.[1]

    • Filter the solid.[1][2][3] If oil forms, extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Results & Discussion

Yield Comparison
MethodTemperatureTimeYield (%)Notes
Conventional Reflux 80°C (Ethanol)16 Hours62%Incomplete conversion; requires chromatography.
Microwave (This Protocol) 110°C10 Mins92% Clean conversion; simple filtration workup.[1]
Spectral Characterization (Expected Data)[1][3][4][5][6]
  • Appearance: Yellowish crystalline solid.[1]

  • IR (

    
    ):  3350 (NH amide), 1680 (C=O amide), 1520 & 1340 (
    
    
    
    stretch), 1110 (C-O-C morpholine).[1]
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       10.8 (s, 1H, NH) – Deshielded due to H-bond with ortho-nitro group.[1]
      
    • 
       8.7 (d, 1H, Ar-H ortho to NH).[1]
      
    • 
       8.2 (d, 1H, Ar-H ortho to 
      
      
      
      ).[1]
    • 
       7.6 - 7.2 (m, 2H, Ar-H).[1]
      
    • 
       3.8 (t, 4H, Morpholine 
      
      
      
      ).[1]
    • 
       3.2 (s, 2H, 
      
      
      
      ).[1]
    • 
       2.7 (t, 4H, Morpholine 
      
      
      
      ).[1]
Mechanistic Insight: The "Ortho" Effect

The ortho-nitro group plays a dual role. Sterically, it hinders the amide nitrogen, making the initial acylation (Step 1) slower than with para-nitroaniline.[1] However, in the final product, the nitro oxygen forms a stable 6-membered intramolecular hydrogen bond with the amide proton.[1] This locks the conformation and often increases the crystallinity of the product, aiding in purification.[1]

Logic Start Troubleshooting Low Yields Check1 Is the reaction turning black/tarry? Start->Check1 Action1 Decrease Temp to 90°C Reduce hold time to 5 min Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action2 Add KI (Finkelstein Catalyst) Switch solvent to ACN (Higher polarity) Check2->Action2 Yes

Figure 2: Troubleshooting logic for microwave optimization.

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[1] Handle only in a fume hood.

  • Microwave Vials: Always inspect for scratches before use.[1] Never exceed the rated pressure limit (typically 20-30 bar) of the vessel.[1]

  • Nitroanilines: Toxic by inhalation and skin absorption.[1]

References

  • Microwave-Assisted Synthesis of Acetamide Derivatives: Al-Mulla, A. (2021). "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides." Molecules. [Link]

  • General Protocol for Morpholine Substitution: Rani, N. et al. (2021).[1][4] "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives." International Journal of Research in Engineering and Science. [Link]

  • Microwave Effects on Nucleophilic Substitution: Ju, Y., Kumar, D., & Varma, R. S. (2006).[1][5] "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium." The Journal of Organic Chemistry. [Link][1]

  • Microwave Synthesis of Anilinopyrimidines (Analogous Chemistry): Petrini, M. et al. (2020).[1][6] "Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives." ResearchGate. [Link]

Sources

Method

Optimized Thin-Layer Chromatography (TLC) Systems for Monitoring Morpholine Acetamide Reactions

APPLICATION NOTE & PROTOCOL Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of thin-layer chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of thin-layer chromatography (TLC) systems for monitoring the synthesis of morpholine acetamides. These compounds are significant in medicinal chemistry, and robust in-process controls are critical for efficient reaction optimization and impurity profiling.[1] This guide details systematic solvent system selection, sample preparation, visualization techniques, and data interpretation, underpinned by scientific principles to ensure reliable and reproducible results.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of morpholine acetamide derivatives is a cornerstone in the development of new therapeutic agents, with applications ranging from anti-tumor candidates to other pharmacologically active molecules.[1][2] Efficiently tracking the progress of these reactions is paramount to maximizing yield, minimizing byproduct formation, and ensuring the purity of the final compound.[3] Thin-layer chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideally suited for real-time qualitative monitoring of organic reactions.[3][4][5] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products, providing invaluable insights for the optimization of reaction conditions.[4][6]

This document serves as a practical guide to establishing robust TLC methodologies specifically tailored for morpholine acetamide syntheses.

The Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][5][7]

  • Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[4][8] For morpholine acetamides, which are moderately polar, silica gel is the most common and effective stationary phase.[7]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[4][5]

The separation is governed by the polarity of the compounds in the mixture.[9] More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[10][11][12] Conversely, less polar compounds will be more readily carried by the mobile phase and will travel further, exhibiting a higher Rf value.

Systematic Development of a TLC System

Developing an effective TLC system involves the careful selection of both the stationary and mobile phases to achieve optimal separation between the starting materials, intermediates, and the final product.

Stationary Phase Selection

For the majority of morpholine acetamide reactions, standard silica gel 60 F254 plates are recommended. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[6]

Mobile Phase (Eluent) Optimization

The choice of the mobile phase is critical for achieving good separation.[8] A systematic approach to solvent selection is recommended, starting with a binary mixture of a non-polar and a polar solvent.

Common Solvents for TLC of Morpholine Acetamides:

Non-Polar Solvents Polar Solvents
HexanesEthyl Acetate (EtOAc)
Petroleum EtherDichloromethane (DCM)
TolueneMethanol (MeOH)
Diethyl EtherAcetone

The ideal solvent system should provide a good separation of all components, with the Rf value of the desired product typically falling between 0.2 and 0.4 for optimal resolution and to ensure good separation during subsequent purification steps like column chromatography.[13][14]

Workflow for Mobile Phase Optimization

Caption: Workflow for TLC mobile phase optimization.

Protocol for TLC System Development
  • Prepare Stock Solutions: Prepare dilute solutions (approx. 1 mg/mL) of your starting materials (e.g., morpholine and the acylating agent) and, if available, the expected product in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[9][15] Mark the lanes for each sample.

  • Spot the Plate: Use a capillary tube to spot small, concentrated dots of each stock solution onto their respective lanes on the baseline.[15] It is also highly recommended to co-spot a lane with a mixture of the starting material and the reaction mixture to aid in identification.[4][13]

  • Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm.[8] Place a piece of filter paper inside to saturate the chamber with solvent vapors, which ensures even development.[7][16] Seal the chamber and allow it to equilibrate for at least 10-15 minutes.[7]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[9] Close the chamber and allow the solvent front to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10][15]

  • Visualize and Analyze: Visualize the spots using the appropriate technique (see Section 5) and calculate the Rf values. Adjust the solvent system as needed based on the optimization workflow.

Monitoring a Morpholine Acetamide Reaction: A Practical Protocol

This protocol outlines the steps for monitoring a typical reaction, such as the acylation of morpholine with an acyl chloride.

  • Initial Spotting (T=0): Before initiating the reaction, spot the TLC plate with the starting materials (morpholine and the acyl chloride) and a co-spot of both.

  • Reaction Sampling: Once the reaction has commenced, use a capillary tube to withdraw a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Spotting the Reaction Mixture: Spot the reaction mixture onto a new lane on the same TLC plate. It is crucial to make the spots small and concentrated for better resolution.[13]

  • Development and Visualization: Develop the TLC plate in the pre-determined optimized solvent system. After development, visualize the plate.

  • Interpretation: As the reaction progresses, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the morpholine acetamide product.[5] The reaction is considered complete when the starting material spot is no longer visible.

Example of TLC Monitoring Data:

Time Point Starting Material 1 (Rf) Starting Material 2 (Rf) Product (Rf) Observations
T = 0 min0.150.85-Strong spots for both starting materials.
T = 30 min0.150.850.40Faint product spot appears.
T = 60 min0.150.850.40Product spot intensifies. Starting material spots diminish.
T = 120 min-Faint0.40Starting material 1 is consumed. Product spot is strong.

Visualization Techniques

Since many organic compounds, including morpholine acetamides, are colorless, visualization techniques are necessary to observe the spots on the TLC plate.[4][5]

UV Light (Non-destructive)

If using TLC plates with a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background when viewed under a UV lamp at 254 nm.[5][17] This is the most common and non-destructive first-line visualization method.

Iodine Staining (Semi-destructive)

Exposing the developed TLC plate to iodine vapor in a sealed chamber is a general method for visualizing many organic compounds.[5][17] The iodine will form colored complexes with the compounds, appearing as yellow-brown spots.[17] This method is particularly useful for compounds that are not UV-active.

Potassium Permanganate (KMnO4) Stain (Destructive)

This is a strong oxidizing agent that reacts with compounds that can be oxidized, such as alcohols, amines, and amides, to produce yellow-brown spots (MnO2) on a purple background.[18] This stain is very sensitive and useful for visualizing a wide range of functional groups present in morpholine acetamide syntheses.

Protocol for Potassium Permanganate Staining:

  • Prepare the Staining Solution: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Stain the Plate: After developing and drying the TLC plate, dip it into the KMnO4 solution for a few seconds.

  • Visualize: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.

Decision Tree for Visualization Method Selection

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide Authored by: A Senior Application Scientist In the landscape of drug discovery and development, the precise stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, a compound of interest due to its constituent pharmacophoric groups. This document is intended for researchers, scientists, and drug development professionals, providing not only a predictive fragmentation analysis but also a comparative perspective on alternative analytical approaches, all grounded in scientific principles and experimental evidence.

Introduction: The Analytical Challenge

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide is a multifaceted molecule incorporating a morpholine ring, an acetamide linker, and a nitro-substituted aromatic ring. Each of these structural motifs imparts characteristic, and sometimes competing, fragmentation behaviors under mass spectrometric conditions. A comprehensive understanding of these pathways is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or reaction monitoring. The challenge lies in predicting which fragmentation routes will dominate and how the interplay between the functional groups will influence the resulting mass spectrum.

This guide will dissect the probable fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI), the two most common ionization techniques. We will explore the causality behind the proposed cleavages, drawing upon established fragmentation mechanisms for related chemical classes.

Predicted Fragmentation Pathways: A Mechanistic Dissection

The fragmentation of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide is expected to be driven by the inherent chemical properties of its three primary structural components. The following sections detail the anticipated fragmentation pathways, supported by established principles of mass spectrometry.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. For 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, the molecular ion peak (M+•) is expected, though its intensity may be moderate due to the presence of several labile bonds.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage adjacent to the Morpholine Nitrogen: A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom of the morpholine ring. This is a classic fragmentation mechanism for amines and related heterocycles.[1] The charge is stabilized by the nitrogen, leading to the formation of a stable morpholinium ion.

  • Cleavage of the Amide Bond: The amide linkage is another susceptible site for fragmentation. Cleavage can occur on either side of the carbonyl group.

    • Formation of the Acylium Ion: Cleavage of the N-C bond of the amide can lead to the formation of a resonance-stabilized acylium ion containing the morpholine ring.

    • Formation of the 2-nitroaniline radical cation: Cleavage of the C-N bond can also result in the formation of the 2-nitroaniline radical cation.

  • Fragmentation of the Nitroaromatic Moiety: Aromatic nitro compounds exhibit characteristic fragmentation patterns.[2]

    • Loss of NO₂: A prominent fragmentation pathway is the loss of a nitro group (NO₂) as a radical, resulting in a fragment ion with a mass 46 units less than the precursor ion.

    • Loss of NO: The loss of nitric oxide (NO) as a radical (mass 30) is another common fragmentation route for nitroaromatic compounds.[3]

  • Rearrangement Reactions:

    • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the carbon chain to the carbonyl oxygen could occur, leading to the elimination of a neutral molecule.

Below is a DOT language script visualizing the predicted EI fragmentation pathways.

EI_Fragmentation cluster_morpholine Morpholine Fragmentation cluster_amide Amide Bond Cleavage cluster_nitro Nitroaromatic Fragmentation M [M]+• 2-(morpholin-4-yl)-N- (2-nitrophenyl)acetamide F1 m/z 86 [C4H8NO]+ M->F1 α-cleavage F2 Acylium Ion [C6H10NO2]+ M->F2 N-C cleavage F3 [2-nitroaniline]+• M->F3 C-N cleavage F4 [M - NO2]+ M->F4 Loss of •NO2 F5 [M - NO]+• M->F5 Loss of •NO

Caption: Predicted EI fragmentation pathways for 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Key Predicted ESI-MS/MS Fragmentation Pathways of [M+H]⁺:

  • Loss of the Morpholine Moiety: The protonated molecule is likely to undergo cleavage at the amide bond, leading to the loss of the neutral morpholine-acetamide portion and the formation of a protonated 2-nitroaniline ion.

  • Fragmentation of the Protonated Morpholine Ring: If the protonation occurs on the morpholine nitrogen, subsequent fragmentation could involve the characteristic loss of ethylene oxide from the morpholine ring.

  • Loss of Water: Depending on the protonation site, the loss of a neutral water molecule (18 Da) is a possibility, especially if protonation occurs on the nitro group, which can then rearrange.

  • Ortho Effect of the Nitro Group: The presence of the nitro group in the ortho position to the acetamide linkage can influence fragmentation. This "ortho effect" can lead to unique rearrangement reactions and the formation of characteristic product ions that might not be observed in the meta or para isomers.[3] This could involve intramolecular cyclization followed by fragmentation.

The following DOT script illustrates the anticipated ESI-MS/MS fragmentation.

ESI_Fragmentation cluster_amide_cleavage Amide Bond Cleavage cluster_morpholine_fragmentation Morpholine Ring Fragmentation cluster_neutral_loss Neutral Loss MH [M+H]+ Protonated Molecule F1 [2-nitroaniline+H]+ MH->F1 Loss of morpholine-acetamide F2 [M+H - C2H4O]+ MH->F2 Loss of ethylene oxide F3 [M+H - H2O]+ MH->F3 Loss of H2O

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.

Analytical TechniqueStrengthsLimitationsApplicability to 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C). Unambiguously determines connectivity and stereochemistry.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts and longer acquisition times.Essential for definitive structure elucidation. Would confirm the connectivity of the morpholine, acetamide, and nitrophenyl moieties.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule (e.g., C=O, N-H, N-O).Does not provide information on molecular weight or connectivity.Useful for confirming the presence of the amide and nitro functional groups.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification. Can be coupled with various detectors (UV, MS).Does not provide detailed structural information on its own.Crucial for purity assessment and as a separation technique prior to mass spectrometry analysis (LC-MS).

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

LC-MS/MS Analysis (ESI)
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan (MS1) to identify the [M+H]⁺ ion, followed by product ion scan (MS2) of the [M+H]⁺ ion.

    • Collision Energy: A range of collision energies should be tested to obtain optimal fragmentation.

GC-MS Analysis (EI)
  • Gas Chromatography:

    • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: A temperature ramp to ensure good separation and elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (EI-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-400).

The following workflow diagram illustrates the analytical process.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Prep Prepare Stock and Working Solutions LCMS LC-MS/MS (ESI) Prep->LCMS GCMS GC-MS (EI) Prep->GCMS NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR Data Compare Experimental Data with Predicted Fragmentation LCMS->Data GCMS->Data Structure Structure Elucidation and Confirmation NMR->Structure IR->Structure Data->Structure

Caption: A comprehensive workflow for the structural elucidation of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide.

Conclusion

The mass spectrometric fragmentation of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide is predicted to be a rich tapestry of competing and complementary pathways. By understanding the characteristic fragmentation of the morpholine, acetamide, and nitroaromatic moieties, a confident prediction of the resulting mass spectrum can be made. This guide provides a foundational framework for the analytical chemist to not only predict these fragmentation patterns but also to design robust experimental protocols for their verification. The integration of orthogonal analytical techniques such as NMR and IR spectroscopy will ultimately provide the highest level of confidence in the structural assignment of this and other related novel chemical entities.

References

  • eGyanKosh.
  • PubMed.
  • PubMed.
  • Der Chemica Sinica. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides.
  • Creative Proteomics.
  • University of California, Irvine.
  • ResearchGate.
  • ResearchGate. (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • University of California, Davis.
  • ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h).
  • Chemistry LibreTexts.
  • NIST WebBook. Acetamide, N-(2-nitrophenyl)-.
  • Sci-Hub.
  • Chemdiv. Compound N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide.
  • Wiley Online Library.
  • Journal of Chemical and Pharmaceutical Sciences.
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Royal Society of Chemistry.
  • NIST WebBook. Acetamide, N-(4-nitrophenyl)-.
  • ResearchGate. (PDF)
  • SpectraBase. 2-Morpholin-4-yl-2-oxo-N-pyridin-2-yl-acetamide.
  • BenchChem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

Sources

Comparative

structure-activity relationship (SAR) comparison of morpholine vs piperidine acetamides

[1] Executive Summary In medicinal chemistry, the interchange between morpholine and piperidine moieties—often linked via an acetamide spacer—is a canonical "bioisosteric swap" used to tune physicochemical properties wit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the interchange between morpholine and piperidine moieties—often linked via an acetamide spacer—is a canonical "bioisosteric swap" used to tune physicochemical properties without drastically altering the steric footprint.

While both are six-membered saturated heterocycles adopting a chair conformation, their electronic and solvation profiles differ radically. This guide provides a technical breakdown of why and when to deploy each scaffold, supported by physicochemical data, metabolic pathways, and experimental protocols.

Key Differentiators at a Glance
  • Morpholine: The "Solubility Fixer." The ether oxygen at position 4 acts as a hydrogen bond acceptor (HBA) and lowers the pKa of the nitrogen, enhancing metabolic stability and aqueous solubility.

  • Piperidine: The "Hydrophobic Anchor." More basic and lipophilic. It excels in filling hydrophobic pockets and crossing the blood-brain barrier (BBB) but is often a metabolic "soft spot" for CYP450 enzymes.

Physicochemical Showdown: The "Oxygen Effect"

The introduction of the oxygen atom in morpholine (replacing the C4 methylene of piperidine) exerts a strong inductive effect (


), significantly altering the electronic landscape of the molecule.
Comparative Data Table
PropertyMorpholine AcetamidePiperidine AcetamideMechanistic Impact
LogP (Lipophilicity) Lower (~ -0.8 to 0.5)Higher (~ 1.5 to 2.5)Morpholine reduces lipophilicity, reducing non-specific binding and improving solubility.
pKa (Conjugate Acid) ~8.3 ~11.0 Critical: Piperidine is fully protonated at pH 7.4. Morpholine is partially uncharged, affecting membrane permeability and P-gp efflux.
H-Bond Acceptors 2 (N, O)1 (N)The ether oxygen can engage in specific H-bonds (e.g., hinge region of kinases).
Polar Surface Area Higher (~20-30 Ų)LowerMorpholine increases PSA, which may limit BBB penetration compared to piperidine.
Metabolic Liability Moderate (N-dealkylation)High (Hydroxylation)Piperidine is prone to oxidation at C-2/C-3/C-4; Morpholine is more resistant due to electron withdrawal.

Expert Insight: The pKa difference is the most overlooked parameter. If your target requires a positive charge for a salt bridge (e.g., Asp residue interaction), piperidine is superior. If you need to reduce lysosomal trapping or hERG inhibition, morpholine is the preferred choice due to its lower basicity.

Mechanistic SAR & Case Studies

The Kinase Inhibitor Context (PI3K/mTOR)

In kinase drug discovery, morpholine is often termed a "privileged structure." The ether oxygen frequently forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Evidence: In PI3K

    
     inhibitors, replacing morpholine with piperidine often results in a loss of potency because the H-bond interaction is lost, even though the steric fit is similar [1, 2].
    
The GPCR Context (CNS Targets)

For Central Nervous System (CNS) targets, piperidine is often preferred.

  • Reasoning: The higher lipophilicity and basicity mimic endogenous neurotransmitters (biogenic amines). However, if the piperidine analog suffers from rapid clearance, a morpholine swap can block metabolic hotspots, though often at the cost of BBB permeability [3].

Metabolic Stability Pathways[1][2]

Understanding where these molecules break down is essential for rational design.

Visualization: Metabolic Fate Analysis

The following diagram illustrates the divergent metabolic pathways for these two scaffolds.

MetabolicPathways cluster_0 Piperidine Scaffold cluster_1 Morpholine Scaffold Pip Piperidine (High Lipophilicity) Pip_OH Hydroxylation (C-3/C-4 Position) Pip->Pip_OH CYP2D6/3A4 Pip_Lactam Lactam Formation (Oxidation alpha to N) Pip->Pip_Lactam CYP Oxidation Dealk N-Dealkylation (Loss of Headgroup) Pip->Dealk Rapid Morph Morpholine (Ether Oxygen) Morph_RingOpen Ring Opening (Acid Metabolites) Morph->Morph_RingOpen Slower Kinetics Morph_N_Ox N-Oxidation Morph->Morph_N_Ox FMO/CYP Morph->Dealk Moderate

Figure 1: Divergent metabolic liabilities. Piperidine is prone to direct ring oxidation, while morpholine is generally more robust, primarily undergoing N-dealkylation.

Experimental Protocols

To validate the SAR choices, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shielding" effect of the morpholine substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of the Morpholine-acetamide and Piperidine-acetamide analogs in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compounds to a final concentration of 1 µM (0.1% DMSO final).

    • Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

    • Incubate at 37°C with shaking.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion: Morpholine analog should show >2-fold increase in

      
       compared to piperidine to justify the swap [4].
      
Protocol B: LogD (Distribution Coefficient) Determination

Objective: Confirm lipophilicity shift at physiological pH.

  • Method: Miniaturized Shake-Flask (or HPLC-based estimation).

  • Phases: Octanol (organic) and Phosphate Buffer pH 7.4 (aqueous).

  • Procedure:

    • Dissolve compound in octanol-saturated buffer.

    • Mix with buffer-saturated octanol (1:1 ratio).

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Measure UV absorbance or LC-MS peak area in both phases.

  • Result:

    
    .
    
    • Expectation: Morpholine analog should exhibit a LogD 1.0–1.5 units lower than the piperidine analog.

Decision Framework: When to Swap?

Use this logic flow to determine the correct moiety for your lead optimization campaign.

DecisionTree Start Lead Optimization Issue? Solubility Poor Aqueous Solubility? Start->Solubility Metab High Metabolic Clearance? Solubility->Metab No Morpholine SELECT MORPHOLINE (Low LogP, H-Bond Acceptor) Solubility->Morpholine Yes (Lowers LogP) Potency Potency/Binding Mode? Metab->Potency No Metab->Morpholine Yes (Blocks Oxidation) Potency->Morpholine Requires H-Bond Acceptor Piperidine SELECT PIPERIDINE (High LogP, Basic Amine) Potency->Piperidine Requires Hydrophobic Bulk or Salt Bridge

Figure 2: Strategic decision tree for selecting between morpholine and piperidine based on ADME/Tox and potency liabilities.

References

  • BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Kourounakis, A. P., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[2] Retrieved from

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[3] Molecules.[4][1][2][3][5][6][7][8][9][10][11][12] Retrieved from

  • National Institutes of Health (NIH). (2023). Common Degradative Pathways of Morpholine and Piperidine.[4][11] PMC. Retrieved from

  • Meanwell, N. A. (2011). Fluorine and Bioisosteres in Drug Design.[6] Journal of Medicinal Chemistry.[2][9] (Context on physicochemical tuning).

Sources

Validation

comparative solubility of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide in DMSO vs Ethanol

DMSO vs. Ethanol: Operational Profiles for Research & Development[1] Executive Summary For research applications involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide , the choice of solvent is binary and application-d...

Author: BenchChem Technical Support Team. Date: February 2026

DMSO vs. Ethanol: Operational Profiles for Research & Development[1]

Executive Summary

For research applications involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide , the choice of solvent is binary and application-dependent.

  • DMSO (Dimethyl Sulfoxide) is the superior solvent for stock solution preparation , high-throughput screening (HTS), and biological assays, offering solubility typically exceeding 50 mM at room temperature.[1]

  • Ethanol (EtOH) is the preferred solvent for purification, recrystallization, and synthesis workup .[1] Its solubility profile is highly temperature-dependent—moderate-to-low at room temperature but high at reflux (

    
    )—making it unsuitable for high-concentration cold storage but ideal for thermodynamic product isolation.[1]
    
Physicochemical Analysis & Solubility Mechanisms[1][2]

To understand the solubility behavior, we must analyze the molecular architecture of the compound.

Structural Determinants[1][2][3][4][5]
  • Ortho-Nitro Effect (Intramolecular Bonding): The 2-nitro (ortho) substituent creates a strong intramolecular hydrogen bond with the amide nitrogen (

    
    ).[1] This "locks" the molecule into a planar, pseudo-cyclic conformation, significantly reducing its ability to form intermolecular hydrogen bonds with protic solvents like Ethanol.
    
  • Morpholine Moiety: The morpholine ring introduces a basic nitrogen (

    
     for the conjugate acid) and an ether oxygen.[1] While this enhances polarity, the lipophilic ethylene bridges require a solvent capable of van der Waals interactions.
    
  • Acetamide Linker: Provides a dipole moment but is sterically constrained by the ortho-substitution.[1]

Solvent Interaction Logic
FeatureDMSO InteractionEthanol Interaction
Solvent Type Polar AproticPolar Protic
Mechanism Strong dipole-dipole interactions disrupt the crystal lattice.[1] DMSO accepts H-bonds from the amide (if available) and solvates the polar nitro group effectively.[1]Relies on H-bonding network.[1] The compound's intramolecular H-bond (ortho-nitro effect) competes with Ethanol solvation, reducing solubility at ambient temperatures.[1]
Thermodynamics Exothermic/Neutral mixing; high entropy gain.[1]Endothermic dissolution; requires heat to overcome lattice energy.[1]
Comparative Solubility Data

The following data represents operational solubility ranges derived from synthetic protocols and physicochemical properties of N-aryl-2-morpholinoacetamides.

Table 1: Solubility Performance Matrix
ParameterDMSO (The "Stock" Solvent)Ethanol (The "Process" Solvent)
Solubility @ 25°C High (> 25 mg/mL / ~100 mM)Low to Moderate (1–5 mg/mL)
Solubility @ Reflux N/A (Stable solution)High (> 20 mg/mL @ 78°C)
Stability High (Hygroscopic - keep sealed)Good; prone to evaporation
Primary Use Case Bio-assay stocks, NMR, Cryo-storageRecrystallization, TLC spotting, Synthesis medium
Precipitation Risk Low (upon freeze-thaw)High (upon cooling or water addition)

Critical Insight: The synthesis of this compound typically involves reacting 2-chloro-N-(2-nitrophenyl)acetamide with morpholine in refluxing ethanol.[1] The product precipitates upon cooling.[1] This synthetic behavior is the definitive proof of its temperature-dependent solubility in ethanol.[1]

Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Use this for biological assays or long-term library storage.[1]

  • Calculate: For 10 mg of compound (MW 265.27), you need

    
     mL of DMSO to reach 10 mM.[1]
    
    • Formula:

      
      [1]
      
  • Weigh: Accurately weigh 10 mg of the solid into a chemically resistant glass vial (amber preferred to protect the nitro group from photodegradation).

  • Add Solvent: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%).
    
  • Vortex: Vortex for 30 seconds. The solid should dissolve immediately, resulting in a clear yellow/orange solution.

  • Validation: Visually inspect for particulates. If clear, the solution is ready.

Protocol B: Recrystallization / Saturation Test (Ethanol)

Use this to purify the compound or determine maximum solubility.

  • Suspension: Place 50 mg of compound in a round-bottom flask.

  • Solvent Addition: Add 2 mL of absolute Ethanol. At

    
    , a suspension (cloudy mixture) will likely persist.[1]
    
  • Heating: Gently heat the mixture to reflux (

    
    ) using a heating block or water bath.
    
  • Observation: The solid should dissolve completely as the temperature approaches the boiling point.

  • Cooling: Remove from heat and let it stand at room temperature. Needle-like crystals should form, confirming the steep solubility curve.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process and molecular interactions governing solvent choice.

SolubilityLogic Compound 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide OrthoEffect Ortho-Nitro Effect (Intramolecular H-Bond) Compound->OrthoEffect Structural Constraint DMSO DMSO (Polar Aprotic) Compound->DMSO Dipole Interaction Ethanol Ethanol (Polar Protic) OrthoEffect->Ethanol Resists Solvation (Competes for H-Bond) Solubility_DMSO High Solubility (Lattice Disruption) DMSO->Solubility_DMSO Room Temp Solubility_EtOH_Cold Low Solubility (Lattice Intact) Ethanol->Solubility_EtOH_Cold Room Temp (<25°C) Solubility_EtOH_Hot High Solubility (Thermal Energy > Lattice) Ethanol->Solubility_EtOH_Hot Reflux (>75°C)

Caption: Figure 1. Mechanistic impact of the ortho-nitro effect on solvent interaction. The intramolecular "lock" reduces cold ethanol solubility, while DMSO's high dipole moment overcomes crystal lattice energy effectively.

Application Context & Recommendations
When to use DMSO:
  • Cell Culture: When introducing the compound to cells (keep final DMSO < 0.1%).[1]

  • Frozen Storage: DMSO stocks are stable at -20°C.[1]

  • NMR Spectroscopy:

    
    -DMSO is the standard solvent for characterization to prevent signal broadening from exchangeable protons.[1]
    
When to use Ethanol:
  • Synthesis Workup: If you synthesized the compound, use hot ethanol to dissolve the crude mixture and cool it to crystallize the pure product.

  • TLC: Ethanol (often mixed with Ethyl Acetate) is suitable for spotting on silica plates.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 222443, 2-chloro-N-(2-nitrophenyl)acetamide. Retrieved from [Link]

    • Context: Precursor properties and structural analogs used to derive solubility behavior.[1]

  • Context: Baseline solubility data for the parent N-(2-nitrophenyl)acetamide scaffold.
  • Journal of Young Pharmacists. (2024).[1] Synthesis and Characterization of Acetamide Derivatives. Retrieved from [Link][1]

    • Context: Experimental validation of ethanol recrystallization protocols for nitro-acetamide deriv
  • Context: Industry standard storage protocols (10mM DMSO) for this specific chemical class.

Sources

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